molecular formula C20H21FN4O3 B2505358 N-[1-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1326917-58-1

N-[1-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2505358
CAS No.: 1326917-58-1
M. Wt: 384.411
InChI Key: BYUBAONKBOUDGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(3,4-Dimethoxyphenyl)ethyl]-1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative with a 1,2,3-triazole core. Key structural features include:

  • 1,2,3-Triazole ring: A five-membered aromatic heterocycle with three nitrogen atoms, contributing to hydrogen bonding and π-π stacking interactions.
  • 4-Fluoro-3-methylphenyl substituent: Attached to the triazole at position 1, this group introduces electron-withdrawing (fluorine) and steric (methyl) effects.

Below, we compare its structural and physicochemical properties with similar triazole and pyrazole derivatives.

Properties

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluoro-3-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4O3/c1-12-9-15(6-7-16(12)21)25-11-17(23-24-25)20(26)22-13(2)14-5-8-18(27-3)19(10-14)28-4/h5-11,13H,1-4H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYUBAONKBOUDGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C=C(N=N2)C(=O)NC(C)C3=CC(=C(C=C3)OC)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps. One common method includes the reaction of 1-(3,4-dimethoxyphenyl)ethan-1-amine with 4-fluoro-3-methylbenzoyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate amide, which is then subjected to cyclization with sodium azide to form the triazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluoro group, where nucleophiles like amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Anticancer Activity

The compound exhibits promising anticancer properties. Research indicates that derivatives of 1,2,3-triazoles, including this compound, have shown effectiveness against various cancer cell lines. For instance, studies have demonstrated that triazole-containing hybrids can induce apoptosis and inhibit the proliferation of cancer cells such as HCT116 and MCF-7, with IC50 values indicating potent activity (IC50 = 0.43 µM for HCT116) . The mechanism involves the induction of reactive oxygen species (ROS), leading to mitochondrial dysfunction and apoptosis .

Antimicrobial Properties

Compounds containing the 1,2,3-triazole moiety are recognized for their antimicrobial activities. They have been tested against a range of pathogens, showcasing efficacy in inhibiting bacterial and fungal growth. This is particularly relevant in the context of rising antibiotic resistance .

Antidiabetic and Antimalarial Effects

There is growing evidence supporting the antidiabetic potential of triazole derivatives. Some studies indicate that these compounds can enhance insulin sensitivity and lower blood glucose levels in diabetic models. Additionally, their antimalarial properties have been explored, with certain derivatives showing activity against Plasmodium falciparum .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of N-[1-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a copper-catalyzed azide-alkyne cycloaddition reaction (click chemistry). This method allows for the efficient formation of the triazole ring while enabling modifications that enhance biological activity.

Key Structural Features

  • The presence of the triazole ring is crucial for its biological activity.
  • The dimethoxyphenyl and fluoromethylphenyl groups contribute to lipophilicity and may influence binding interactions with biological targets.

Case Study: Anticancer Mechanism

A study evaluated the effects of a triazole derivative on various cancer cell lines. The compound was found to significantly reduce cell migration and invasion while promoting apoptosis through the activation of caspases . The expression levels of epithelial-to-mesenchymal transition markers were altered, suggesting a potential role in reversing metastatic processes.

Case Study: Antimicrobial Testing

Another investigation focused on the antimicrobial efficacy of triazole derivatives against both Gram-positive and Gram-negative bacteria. Results indicated that certain modifications to the triazole structure enhanced antibacterial potency .

Comparative Data Table

Application TypeSpecific ActivityExample Cell Line / PathogenIC50 / Efficacy
AnticancerInduces apoptosisHCT116IC50 = 0.43 µM
AntimicrobialInhibits bacterial growthVarious pathogensEfficacy varies by derivative
AntidiabeticLowers blood glucoseDiabetic modelsEnhanced insulin sensitivity
AntimalarialInhibits PlasmodiumPlasmodium falciparumEfficacy varies by derivative

Mechanism of Action

The mechanism of action of N-[1-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, influencing enzyme activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Core Heterocycle: Triazole vs. Pyrazole Derivatives

The 1,2,3-triazole core in the target compound differs from pyrazole-based analogs (e.g., compounds in ), which have two adjacent nitrogen atoms. Key distinctions include:

  • Metabolic stability : Triazoles are generally more resistant to oxidative metabolism than pyrazoles due to aromatic stabilization .
Table 1: Core Heterocycle Comparison
Property Target Compound (1,2,3-Triazole) Pyrazole Derivatives ()
Nitrogen atoms 3 2
Hydrogen bonding sites 3 2
Metabolic stability High Moderate

Substituent Effects on Pharmacological Properties

Fluorinated Aromatic Groups
  • Target compound : 4-Fluoro-3-methylphenyl group balances electron withdrawal (fluorine) and steric hindrance (methyl).
  • compound (1-(4-Ethoxyphenyl)-N-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide) : Features 3-fluorophenyl and 4-ethoxyphenyl groups. Ethoxy enhances lipophilicity but may reduce metabolic stability compared to methoxy .
Table 2: Fluorinated Substituent Comparison
Compound Substituent Position Key Groups logP* (Predicted)
Target compound 1-(4-Fluoro-3-methyl) F, CH₃ ~3.5
compound N-(3-Fluorophenyl) F, OCH₂CH₃ ~3.8

*Calculated using fragment-based methods.

Methoxy vs. Ethoxy Substituents

  • Target compound : 3,4-Dimethoxyphenethyl group increases lipophilicity (logP) and may enhance blood-brain barrier penetration.
  • compound (N-(4-ethoxyphenyl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide) : Ethoxy group (OCH₂CH₃) offers higher lipophilicity than methoxy but is more prone to CYP450-mediated oxidation .

Triazole Isomerism: 1,2,3- vs. 1,2,4-Triazole

  • compound (1,2,4-triazole derivative) : The 1,2,4-triazole isomer exhibits distinct hydrogen bonding patterns. Crystal data show intramolecular N–H⋯N bonds stabilizing the conformation, whereas 1,2,3-triazoles may favor intermolecular interactions .
Table 3: Triazole Isomer Comparison
Property 1,2,3-Triazole (Target) 1,2,4-Triazole ()
Hydrogen bonding Intermolecular Intramolecular
Planarity Moderate High (due to rigid bonds)
π-π stacking distance ~3.3 Å (estimated) 3.32–3.33 Å (observed)

Biological Activity

N-[1-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications based on various research findings.

Chemical Structure and Synthesis

The compound features a triazole ring, which is known for its diverse biological activities. The synthesis typically involves the reaction of appropriate precursors under specific conditions to yield the desired triazole derivative. The following table summarizes key structural features:

Component Description
Triazole Ring Essential for biological activity
Dimethoxyphenyl Group Contributes to lipophilicity and receptor binding
Fluoromethylphenyl Group Enhances selectivity and potency
Carboxamide Functionality Important for pharmacological activity

Anticancer Activity

Recent studies have demonstrated that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines. The mechanism is often attributed to the inhibition of key enzymes involved in cell proliferation and survival.

  • Case Study: A study reported that a related triazole compound exhibited an IC50 value of 15 µM against breast cancer cells (MCF-7), indicating strong antiproliferative effects .

Anti-inflammatory Properties

The compound also displays anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. This property is crucial for developing treatments for chronic inflammatory diseases.

  • Research Findings: In vitro assays revealed that similar triazole derivatives reduced TNF-alpha levels by up to 70% in activated macrophages .

Antimicrobial Activity

Triazoles are known for their antimicrobial properties. Research has shown that this compound exhibits activity against both Gram-positive and Gram-negative bacteria.

  • Experimental Data: A study indicated that the compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: Compounds with similar structures have been shown to inhibit enzymes such as COX-2 and HDAC, which are implicated in cancer progression and inflammation.
  • Receptor Modulation: The presence of specific functional groups enhances binding affinity to various biological targets, including receptors involved in cell signaling pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.